molecular formula C14H19ClN2O3S B3161534 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide CAS No. 870693-14-4

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide

Cat. No.: B3161534
CAS No.: 870693-14-4
M. Wt: 330.8 g/mol
InChI Key: YOAOUBWHISOROG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c15-11-14(18)16-12-5-7-13(8-6-12)21(19,20)17-9-3-1-2-4-10-17/h5-8H,1-4,9-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAOUBWHISOROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide typically involves the reaction of 4-(azepan-1-ylsulfonyl)aniline with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

    Substitution Reactions: The major products are typically derivatives of the original compound, where the chlorine atom is replaced by the nucleophile.

    Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions, but they generally involve changes in the oxidation state of the sulfur atom.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[4-(Azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide
  • CAS Registry Number : 870693-14-4
  • Molecular Formula : C₁₄H₁₉ClN₂O₃S
  • Molecular Weight : 330.83 g/mol
  • Key Features :
    • Azepane sulfonyl group : A seven-membered cyclic sulfonamide moiety attached to the para position of a phenyl ring.
    • Chloroacetamide backbone : A 2-chloroacetamide group linked to the phenyl ring, enabling nucleophilic substitution reactions.
  • Hazard Class : Irritant (Xi) .

Sulfonation of 4-aminophenyl derivatives to introduce the sulfonyl group.

Subsequent acylation with chloroacetyl chloride .

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The target compound is compared with analogs bearing different substituents on the phenyl ring (Table 1):

Table 1: Substituent-Driven Properties of 2-Chloroacetamide Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Properties
This compound Azepane sulfonyl 330.83 High lipophilicity; conformational flexibility; irritant
N-(4-Acetylphenyl)-2-chloroacetamide Acetyl (COCH₃) 211.65 Electron-withdrawing group; intermediate in heterocyclic synthesis
N-(4-Sulfamoylphenyl)-2-chloroacetamide Sulfamoyl (SO₂NH₂) 248.69 Polar, hydrogen-bonding capacity; antimicrobial potential
N-(4-(4-Benzylpiperazinyl)phenyl)-2-chloroacetamide 4-Benzylpiperazinyl ~400 (est.) Enhanced solubility; CNS activity due to piperazine moiety
N-(4-tert-Butylphenoxyphenyl)-2-chloroacetamide tert-Butylphenoxy ~320 (est.) High steric bulk; agrochemical applications

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., acetyl) enhance reactivity in nucleophilic substitutions, while electron-donating groups (e.g., tert-butylphenoxy) stabilize charge distribution .
  • Biological Activity : Sulfamoyl and piperazinyl derivatives exhibit antimicrobial or CNS activity, whereas the azepane sulfonyl group may target enzymes with larger binding pockets .

Common Pathways :

  • Acylation : Reaction of substituted anilines with chloroacetyl chloride under basic conditions .
  • Heterocyclic Functionalization: For example, coupling with thiadiazole-thione rings () or quinazolinones ().

Spectroscopic and Crystallographic Insights

  • 35Cl NQR Studies : highlights that substituents like nitro or methyl groups alter chlorine quadrupole resonance frequencies, reflecting changes in electron density. The azepane sulfonyl group’s electron-withdrawing nature may similarly influence 35Cl NQR spectra .
  • Crystal Packing : Analogs with dichlorophenyl groups (e.g., ) exhibit hydrogen-bonded dimers, suggesting the target compound’s azepane sulfonyl group could participate in similar intermolecular interactions .

Biological Activity

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and antitumor activities, supported by relevant research findings and data tables.

  • Molecular Formula : C₁₄H₁₉ClN₂O₃S
  • CAS Number : 870693-14-4
  • Molecular Weight : 303.83 g/mol
  • IUPAC Name : N-[4-(1-azepanylsulfonyl)phenyl]-2-chloroacetamide

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound and related compounds. A significant study involved screening a series of N-(substituted phenyl)-2-chloroacetamides against various pathogens, including Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.

Key Findings

  • Antimicrobial Efficacy :
    • The compound exhibited notable activity against Gram-positive bacteria, particularly MRSA.
    • It was less effective against Gram-negative bacteria but showed moderate effectiveness against C. albicans .
  • Structure-Activity Relationship (SAR) :
    • The position of substituents on the phenyl ring significantly influenced biological activity.
    • Compounds with halogenated p-substituted phenyl groups demonstrated higher lipophilicity, facilitating better membrane penetration and antimicrobial action .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor potential. Research indicates that derivatives of chloroacetamides can induce apoptosis in cancer cell lines through various mechanisms.

Case Study: Antiproliferative Effects

A study focusing on the antiproliferative effects of chloroacetamide derivatives showed that specific compounds could effectively inhibit cell cycle progression in selected cancer cell lines. The results indicated that these compounds could serve as promising candidates for further development in cancer therapy .

Table 1: Antimicrobial Activity of this compound

PathogenActivity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureusModerate
Escherichia coliLow
Candida albicansModerate

Table 2: Structure-Activity Relationship Insights

Compound StructureLipophilicity (LogP)Antimicrobial Activity
N-(4-Chlorophenyl)-2-chloroacetamide3.5High
N-(4-Fluorophenyl)-2-chloroacetamide3.0Moderate
N-(3-Bromophenyl)-2-chloroacetamide3.8High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide
Reactant of Route 2
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N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide

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